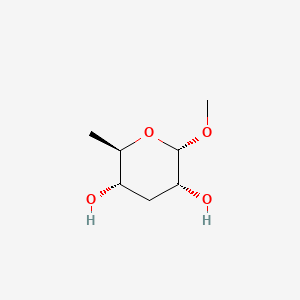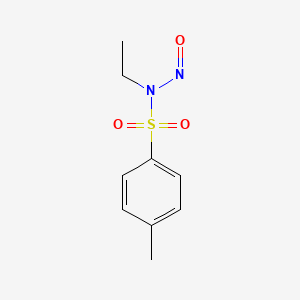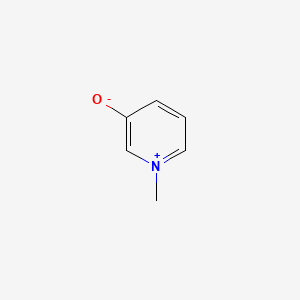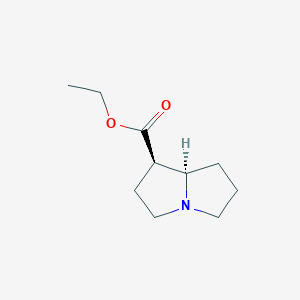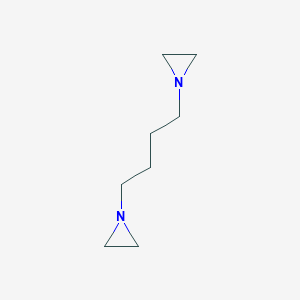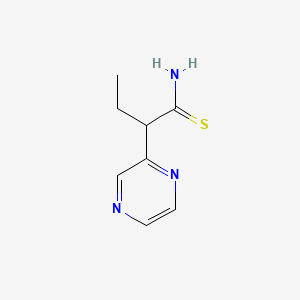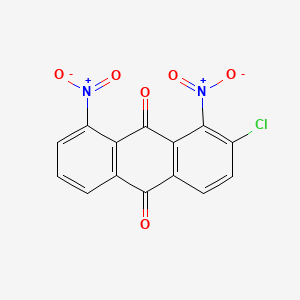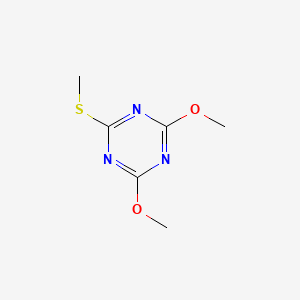
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane is an organosilicon compound characterized by the presence of silicon atoms bonded to chlorine, methyl, and phenyl groups
Métodos De Preparación
The synthesis of 1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane typically involves the reaction of chlorosilanes with organolithium or Grignard reagents. One common method includes the reaction of dichlorodimethylsilane with phenylmagnesium bromide under controlled conditions to yield the desired disilane compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Oxidation and Reduction: The silicon atoms can participate in oxidation-reduction reactions, altering the oxidation state of the silicon centers.
Coupling Reactions: The compound can undergo coupling reactions with other organosilicon compounds, forming larger silicon-containing structures.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and materials.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: The compound is utilized in the production of specialty polymers and as a cross-linking agent in silicone-based materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon atoms can interact with molecular targets through covalent bonding, influencing the reactivity and stability of the compound. The pathways involved in its reactions are typically governed by the electronic and steric properties of the substituents attached to the silicon centers.
Comparación Con Compuestos Similares
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane can be compared with other similar compounds, such as:
1,2-Dichloro-1,1,2,2-tetramethyldisilane: This compound has similar reactivity but lacks the phenyl groups, which can influence its chemical behavior.
1,2-Dichloroethane: While structurally different, it shares some reactivity patterns due to the presence of chlorine atoms.
1,1-Dichloro-2,2-dimethylcyclopropane: Another chlorinated compound with distinct structural features and reactivity.
Propiedades
Número CAS |
29442-41-9 |
|---|---|
Fórmula molecular |
C14H16Cl2Si2 |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
chloro-(chloro-methyl-phenylsilyl)-methyl-phenylsilane |
InChI |
InChI=1S/C14H16Cl2Si2/c1-17(15,13-9-5-3-6-10-13)18(2,16)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
HHRQHEVSQICRND-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C1=CC=CC=C1)([Si](C)(C2=CC=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)
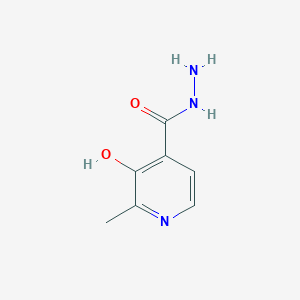

![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
